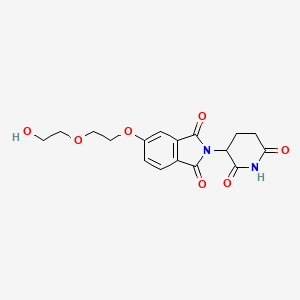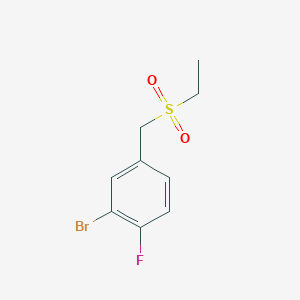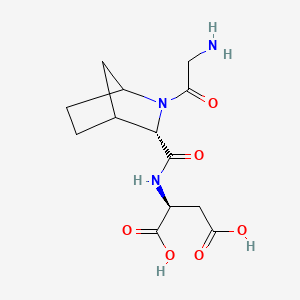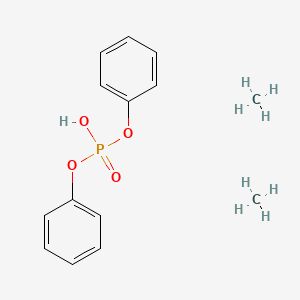
3.5-DiMethyl-1-aMinoadaMantane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Grignard Method: This method involves the reaction of 1-bromo-3,5-dimethyladamantane with methyl lithium under ultrasonic conditions to form 1-lithium-3,5-dimethyladamantane.
Acetonitrile Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which is then acetylated to form 1-acetamido-3,5-dimethyladamantane.
Urea Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which reacts with urea to form N-3,5-dimethyladamantane-1-yl urea.
Industrial Production Methods
The industrial production of memantine hydrochloride typically involves the acetonitrile method due to its higher yield and simpler reaction conditions compared to other methods .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Memantine hydrochloride can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: The compound can be reduced under specific conditions, but this is not a primary reaction pathway.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as ammonia or amines can react with memantine hydrochloride under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adamantane derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
Memantine hydrochloride is used as a building block in the synthesis of various organic compounds due to its stable adamantane structure .
Biology
In biological research, memantine hydrochloride is used to study NMDA receptor function and its role in neurodegenerative diseases .
Medicine
The primary medical application of memantine hydrochloride is in the treatment of Alzheimer’s disease. It helps to alleviate symptoms by blocking excessive NMDA receptor activity, which is believed to contribute to the neurodegenerative process .
Industry
In the pharmaceutical industry, memantine hydrochloride is used in the formulation of drugs for neurodegenerative diseases.
Wirkmechanismus
Memantine hydrochloride exerts its effects by acting as an uncompetitive antagonist of the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, memantine hydrochloride prevents excessive calcium influx into neurons, which can lead to cell damage and death . This mechanism helps to protect neurons and improve cognitive function in patients with Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: Another adamantane derivative used primarily as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Adapromine: An adamantane derivative with potential antiviral properties.
Uniqueness
Memantine hydrochloride is unique among these compounds due to its specific action on the NMDA receptor, making it particularly effective in treating Alzheimer’s disease. While other adamantane derivatives like amantadine and rimantadine have antiviral properties, memantine hydrochloride’s neuroprotective effects set it apart .
Eigenschaften
Molekularformel |
C12H21N |
|---|---|
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
(3S,5S)-3,5-dimethyladamantan-1-amine |
InChI |
InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/t9?,10-,11-,12?/m0/s1 |
InChI-Schlüssel |
BUGYDGFZZOZRHP-YECOWLKZSA-N |
Isomerische SMILES |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




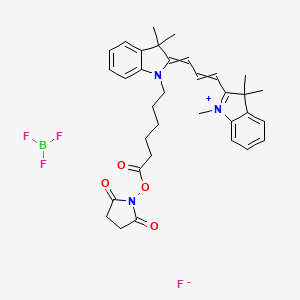
![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
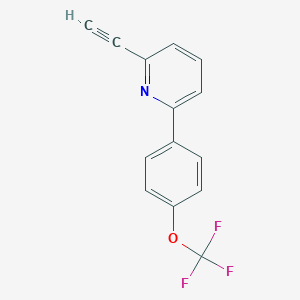
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)

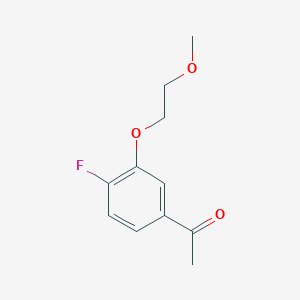
![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
